molecular formula C18H15Cl3N4O2 B2997596 N-(3-chloro-2-methylphenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 339015-12-2

N-(3-chloro-2-methylphenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2997596
CAS No.: 339015-12-2
M. Wt: 425.69
InChI Key: PTNDSAVCHGWUFR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a recognized and potent small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in a range of aggressive solid tumors. The primary research value of this compound lies in its ability to selectively target the catalytic activity of FAK, thereby disrupting key signaling pathways that promote tumor cell survival, proliferation, migration, and invasion. FAK is a central regulator of cellular signaling emanating from integrins and growth factor receptors, and its inhibition has been shown to counteract the tumor-promoting functions of the microenvironment. Research utilizing this inhibitor has been instrumental in elucidating the role of FAK in cancer biology, particularly in models of breast cancer, pancreatic cancer, and glioblastoma, where it has demonstrated efficacy in reducing tumor growth and metastasis in preclinical studies. Investigations have explored its impact on cancer stem cells and the epithelial-to-mesenchymal transition (EMT), processes critically involved in therapy resistance and disease recurrence. Furthermore, its application extends to the research of fibrotic diseases, given FAK's involvement in regulating fibroblast activation and extracellular matrix production. This compound serves as a critical pharmacological tool for dissecting FAK-dependent mechanisms and for validating FAK as a therapeutic target in oncological and fibrotic research contexts. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N4O2/c1-9-11(19)5-4-6-14(9)23-18(26)17-22-10(2)25(24-17)15-8-16(27-3)13(21)7-12(15)20/h4-8H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNDSAVCHGWUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C(=N2)C)C3=CC(=C(C=C3Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the triazole class of heterocycles, known for their diverse biological activities. This compound's structure includes multiple chlorine and methoxy substituents that enhance its pharmacological properties. This article explores its biological activity, focusing on antimicrobial effects and potential therapeutic applications.

  • Molecular Formula : C18H15Cl3N4O2
  • Molecular Weight : 425.7 g/mol
  • CAS Number : 339015-12-2

Triazoles are recognized for their ability to inhibit fungal cytochrome P450 enzymes, particularly lanosterol demethylase, which is crucial in ergosterol biosynthesis. Additionally, this compound may interact with bacterial DNA gyrase, a target for various antibacterial agents, enhancing its efficacy against bacterial strains.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various triazole compounds against selected bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Triazole AStaphylococcus aureus4
Triazole BEscherichia coli8
This compoundMycobacterium smegmatis<1.9

The compound demonstrated superior antibacterial activity against Mycobacterium smegmatis compared to standard antibiotics such as streptomycin (MIC = 4 µg/mL) .

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated the antibacterial activity of various triazoles against Gram-positive and Gram-negative bacteria. The compound exhibited remarkable selectivity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Molecular Docking Studies : Docking studies revealed that the compound forms additional hydrogen bonds with amino acid residues in the active site of DNA gyrase. This interaction likely contributes to its enhanced antibacterial activity .
  • Broader Spectrum Activity : In vitro studies indicated that this triazole derivative has a broad spectrum of activity against other pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, making it a candidate for further development as an antimicrobial agent .

Pharmacological Applications

The diverse biological activities of triazoles extend beyond antibacterial effects. They have shown potential in:

  • Antifungal Applications : Similar triazoles are employed in treating fungal infections due to their ability to disrupt ergosterol synthesis.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Triazoles have been studied for their ability to modulate inflammatory pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Triazole vs. Pyrazole Analogs

  • Pyrazole Derivatives (): Compounds like 3a–3p (5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides) exhibit pyrazole cores. For example, compound 3a (pyrazole) has a melting point of 133–135°C, while triazole-based analogs (e.g., ) show higher variability (123–183°C) due to differences in hydrogen bonding .
  • 1,2,3-Triazole Analogs (–7) : These compounds, such as 1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (), differ in ring substitution patterns. The 1,2,3-triazole core may confer distinct electronic properties due to nitrogen atom positioning, affecting dipole moments and solubility .

Substituent Effects

Chloro and Methoxy Groups
  • Chloro Substituents: The target compound’s 2,4-dichloro-5-methoxyphenyl group increases molecular weight (estimated ~450 g/mol) and lipophilicity compared to mono-chloro analogs like ’s 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (MW 340.81). This enhances membrane permeability but may reduce aqueous solubility .
  • Methoxy Groups : The 5-methoxy group in the target compound introduces steric hindrance and electron-donating effects, contrasting with ’s methoxymethyl group (C18H17ClN4O2), which improves solubility through increased polarity .
Methyl Groups
  • For instance, compound 3c () with a p-tolyl group shows a 62% yield, suggesting synthetic feasibility of methyl-substituted analogs .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Core Structure Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound 1,2,4-Triazole C19H16Cl3N4O2 ~450 N/A 2,4-dichloro-5-methoxyphenyl, methyl
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () 1,2,3-Triazole C18H16ClN4O2 356.8 N/A 5-chloro-2-methylphenyl, 3-methoxy
1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () 1,2,3-Triazole C18H17ClN4O 340.81 N/A 3-chloro-4-methylphenyl, methyl
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) Pyrazole C21H15ClN6O 402.8 133–135 Phenyl, methyl, chloro

Notes:

  • The target compound’s higher chlorine content increases molecular weight and likely boiling point compared to analogs.
  • Melting points for triazole analogs vary widely (123–183°C in ), influenced by crystallinity and substituent symmetry .

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